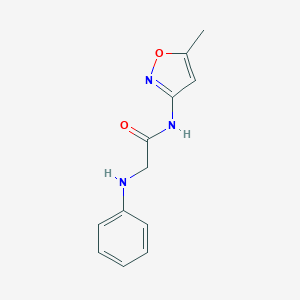![molecular formula C25H22N2O3 B271051 N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271051.png)
N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DBF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBF belongs to the class of compounds known as pyrrolidine carboxamides, which have been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.
作用机制
The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor growth.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules, which play a key role in the recruitment of immune cells to sites of inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been shown to exhibit low toxicity in animal studies. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and it may exhibit different effects depending on the cell type and experimental conditions used.
未来方向
There are several future directions for research on N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide. One area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Another area of research is the development of more potent and selective analogs of this compound for use in therapeutic applications. This compound has also been studied for its potential use in combination therapy with other drugs for the treatment of various diseases. Finally, the use of this compound in preclinical and clinical studies for the treatment of cancer and inflammatory diseases is an area of active research.
合成方法
The synthesis of N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of dibenzo[b,d]furan-3-carboxylic acid with 3,4-dimethylphenyl hydrazine, followed by the reaction of the resulting hydrazide with ethyl acetoacetate. The final product is obtained through the reaction of the resulting pyrrolidine carboxamide with acetic anhydride. The synthesis method of this compound has been optimized to produce high yields and purity.
科学研究应用
N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and neuroprotective effects. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been shown to have potential as a drug target for the treatment of inflammatory diseases, such as rheumatoid arthritis.
属性
分子式 |
C25H22N2O3 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
N-dibenzofuran-3-yl-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H22N2O3/c1-15-7-9-19(11-16(15)2)27-14-17(12-24(27)28)25(29)26-18-8-10-21-20-5-3-4-6-22(20)30-23(21)13-18/h3-11,13,17H,12,14H2,1-2H3,(H,26,29) |
InChI 键 |
SJHRNGRQLPXTBH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4)C |
规范 SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(3-methoxyphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270968.png)
![5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270970.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270971.png)
![N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270973.png)
![N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270976.png)
![N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270977.png)
![N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270979.png)
![N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270982.png)
![N-(4-fluorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270983.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270985.png)
![N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270987.png)
![1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)

![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)